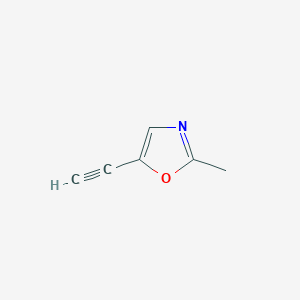

5-Ethynyl-2-methyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-3-6-4-7-5(2)8-6/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLOXRRPHKYLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Ethynyl 2 Methyl 1,3 Oxazole

Precursor Derivatization Approaches from Halooxazoles

The synthesis of 5-ethynyl-2-methyl-1,3-oxazole often commences with the preparation of suitably halogenated oxazole (B20620) precursors. The choice of halogen and its position on the oxazole ring are critical for successful subsequent reactions.

Utilization of 4-Bromo Esters

One approach to functionalize the oxazole core involves the creation of a 4-bromo ester. chemrxiv.org This method is particularly useful when the C2 position of the oxazole is unsubstituted. The process employs a strong base, such as lithium hexamethyldisilazide (LiHMDS), and a bromine source like N-bromosuccinimide (NBS) in a polar solvent system. chemrxiv.org This specific combination facilitates the formation of a 4-bromo ester, leaving the C2 and C5 positions available for further modification. chemrxiv.org

Ethynylation Methods

With the halogenated oxazole precursor in hand, the introduction of the ethynyl (B1212043) group is typically achieved through cross-coupling reactions.

Sonogashira Coupling Reactions with Silyl-Protected Acetylenes

The Sonogashira coupling reaction is a widely used and highly effective method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. chemrxiv.orgresearchgate.netorganic-chemistry.org In the synthesis of this compound, this reaction involves coupling the 5-iodo-2-methyloxazole precursor with a silyl-protected acetylene (B1199291), such as trimethylsilyl (B98337) (TMS) acetylene or triisopropylsilyl (TIPS) acetylene. chemrxiv.org The reaction is typically catalyzed by a palladium complex, like Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (CuI) and a base, such as triethylamine (B128534) (Et₃N), in a solvent like tetrahydrofuran (B95107) (THF). chemrxiv.org The use of a silyl (B83357) protecting group on the acetylene is crucial to prevent self-coupling and other side reactions. chemrxiv.org

Table 1: Reaction Conditions for Sonogashira Coupling

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ | chemrxiv.org |

| Co-catalyst | CuI | chemrxiv.org |

| Base | Et₃N | chemrxiv.org |

| Solvent | THF | chemrxiv.org |

| Temperature | 65 °C | chemrxiv.org |

| Atmosphere | Argon | chemrxiv.org |

Following the successful Sonogashira coupling, the silyl protecting group must be removed to yield the terminal alkyne, this compound. The choice of deprotection reagent depends on the specific silyl group used. For the more labile TMS group, a mild base like potassium carbonate (K₂CO₃) is effective. chemrxiv.org For the bulkier and more robust TIPS group, stronger conditions, such as using lithium hydroxide (B78521) (LiOH) in THF, may be necessary to achieve clean deprotection without promoting side reactions. chemrxiv.org

Metallation-Bromination-Coupling Sequences

An alternative strategy involves a metallation-bromination-coupling sequence. chemrxiv.org This approach can be particularly useful for introducing the ethynyl group at a specific position. The process begins with the deprotonation of the oxazole ring at the desired position using a strong base to form a lithiated intermediate. This is then quenched with a bromine source to install the bromo substituent. Finally, the resulting bromo-oxazole undergoes a Sonogashira coupling reaction as described above to introduce the ethynyl moiety. chemrxiv.org This sequence offers a high degree of control over the regioselectivity of the final product.

Halogen Dance-Based Methods

The "halogen dance" is a powerful rearrangement reaction that facilitates the functionalization of aromatic and heteroaromatic rings at positions that are not easily accessible through direct methods like deprotonation or halogen-metal exchange. scribd.com This reaction involves the base-induced migration of a halogen atom to an adjacent, more thermodynamically stable position via a series of halogen-metal exchange and deprotonation/reprotonation steps.

While not yet applied to this compound directly, the halogen dance has been successfully demonstrated on the oxazole core, showcasing its potential for creating uniquely substituted precursors. muni.cz Research has shown that starting with a 5-bromo-substituted oxazole, treatment with a strong base like lithium diisopropylamide (LDA) can induce the migration of the bromine atom from the C5 to the C4 position. muni.cz This allows for the subsequent introduction of an electrophile at the now lithiated C5 position, yielding 4-bromo-5-substituted oxazole derivatives. muni.cz

This methodology has been developed further to create complex bromo-iodo-substituted heterocycles. chemrxiv.orgchemrxiv.org Such compounds are valuable intermediates, where the different reactivities of the halogens can be exploited for selective subsequent reactions, such as introducing an ethynyl group via Sonogashira coupling at the more reactive iodine-bearing position. chemrxiv.orgchemrxiv.org

Challenges in Synthesis and Ring Sensitivity Management

The synthesis of ethynyl-substituted oxazoles is often hampered by significant challenges related to the inherent sensitivity of the oxazole ring, which restricts their accessibility and broader application. chemrxiv.orgchemrxiv.org Developing efficient synthetic approaches requires a deep understanding of the oxazole core's tolerance to various reaction conditions and the implementation of strategies to mitigate instability and side reactions. chemrxiv.org

Instability of the Oxazole Ring under Reaction Conditions

The oxazole ring exhibits sensitivity to various chemical environments, a critical factor that complicates synthetic procedures. chemrxiv.orgchemrxiv.org

Acidic Conditions : Oxazoles are generally labile in acidic conditions, which can lead to ring cleavage, except in cases where the ring is stabilized by bulky or aromatic substituents. chemrxiv.org

Nucleophilic Attack : The oxazole ring is susceptible to nucleophilic attack, which can also result in ring cleavage rather than simple substitution. pharmaguideline.com This instability is particularly pronounced at the C2 position. pharmaguideline.com

Metallation : Direct metallation of the oxazole ring, a common strategy for functionalization, can lead to decomposition. For instance, 2-lithio-oxazoles are known to be unstable and can break down into open-chain isocyanide species. pharmaguideline.com

Hydrolysis : Certain substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have been found to be unstable towards hydrolytic ring-opening, further highlighting the delicate nature of the heterocyclic core. nih.gov

Control of Temperature and Reagent Addition for Yield Optimization

Meticulous control over reaction parameters is paramount for optimizing the yield and purity of ethynyl oxazoles. chemrxiv.orgchemrxiv.org The exothermic and sensitive nature of many of the reactions involved necessitates careful management.

Research has demonstrated that for key intermediate steps, such as the preparation of 2-bromooxazole, precise control of the reaction temperature and a slow, dropwise addition of reagents are required to obtain the product in high yield. chemrxiv.orgchemrxiv.org The synthesis of other oxazole derivatives has also shown a strong dependence on temperature; reactions carried out at room temperature may not proceed at all, while elevated temperatures can lead to an increase in side reactions and reduced yields. rsc.orgmdpi.com For example, in one reported synthesis, increasing the temperature from 50 °C to 80 °C improved the yield, but a further increase to 110 °C resulted in a lower yield due to the promotion of side reactions. rsc.org

Management of Side Reactions

A variety of side reactions can compete with the desired transformations, reducing yields and complicating purification. The use of highly basic reagents like butyllithium (B86547) can lead to non-selective deprotonation, significantly lowering yields, necessitating the use of alternative bases such as lithium diisopropylamide (LDA) in certain cases. chemrxiv.org In other synthetic routes, the formation of amide side-products can occur during the cyclization step to form the oxazole ring. beilstein-journals.org The inherent instability of the ring can also lead to cleavage as a major side reaction pathway under nucleophilic or strong base conditions. pharmaguideline.com

Scalable Synthetic Protocols and Purification Techniques

The transition from laboratory-scale synthesis to multi-gram production requires the development of optimized and robust protocols that are both efficient and reproducible. chemrxiv.org This involves refining reaction conditions and establishing practical purification techniques suitable for larger quantities. chemrxiv.orgnih.gov

Multi-Gram Scale Preparations

Efficient, multi-gram scale syntheses of 5-ethynyl oxazoles have been successfully developed. chemrxiv.orgchemrxiv.org A general and effective strategy relies on the Sonogashira coupling of a 5-halo-2-methyloxazole with a silyl-protected acetylene, such as (trimethylsilyl)acetylene (TMS-acetylene), followed by the removal of the silyl protecting group. chemrxiv.org

Key findings for scalable synthesis include:

Starting Halides : In the synthesis of 5-ethynyl oxazoles, 5-iodo-2-methyloxazole was found to provide higher yields and selectivity compared to the corresponding bromide. chemrxiv.org

Deprotection : The TMS protecting group can be effectively removed using mild conditions, such as treatment with potassium carbonate (K₂CO₃). chemrxiv.org For substrates with larger substituents where other methods failed, deprotection using lithium hydroxide (LiOH) in tetrahydrofuran (THF) proved successful, yielding a cleaner product without promoting side reactions. chemrxiv.org

Purification : Standard purification by column chromatography can be challenging for some ethynyl oxazoles. chemrxiv.org An effective technique for isolating high-purity material on a multi-gram scale is trituration. This involves grinding the crude product in a non-polar solvent system, such as pentane (B18724) with the addition of methyl tert-butyl ether (MTBE), until a crystalline, pure precipitate is formed. chemrxiv.org

This strategic approach, combining optimized coupling reactions with practical, non-chromatographic purification methods, has enabled the production of ethynyl oxazoles in significant quantities, expanding their accessibility for further applications. chemrxiv.orgchemrxiv.org

Refined Purification and Handling Techniques

The purification and handling of ethynyl oxazoles require specific techniques to address the stability challenges associated with the oxazole ring. chemrxiv.org The sensitivity of these compounds, especially to acidic conditions, means that purification methods must be carefully selected to avoid degradation. chemrxiv.org

For some ethynyl oxazole derivatives, purification can be achieved through non-chromatographic methods like grinding in a pentane system, sometimes with the addition of methyl tert-butyl ether (MTBE), to induce the formation of a crystalline precipitate. chemrxiv.org In cases where silyl protecting groups are used during synthesis, their removal and the purification of the final product must be managed to avoid inseparable mixtures. For example, while fluoride-based desilylation can sometimes lead to purification challenges, the use of lithium hydroxide (LiOH) for desilylation has been shown to be effective, with byproducts like TIPSOH being separable through recrystallization from pentane. chemrxiv.org

Given the potential hazards of these chemical compounds, strict handling procedures are necessary. This includes working in a well-ventilated area, such as a chemical fume hood, and using appropriate personal protective equipment like gloves, safety goggles, and lab coats. apolloscientific.co.ukchemsrc.com When not in use, containers should be kept securely sealed to prevent contamination and degradation. apolloscientific.co.uk For storage, it is recommended to keep the compounds in a cool, dry place, protected from heat, flames, and sparks. apolloscientific.co.ukchemsrc.com Some specific derivatives may require storage at low temperatures, such as under -20°C. chemsrc.com In the event of a spill, it should be cleaned up immediately using dry procedures to avoid generating dust, and the spilled material should be placed in a sealed container for proper disposal. apolloscientific.co.uk

Broader Context of Oxazole Ring Formation Methods

The synthesis of the core oxazole ring is a fundamental aspect of obtaining compounds like this compound. Several classical and modern methods have been developed for the construction of this heterocyclic system.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a foundational method for forming the oxazole ring, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgsynarchive.compharmaguideline.com The process requires a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to facilitate the reaction. pharmaguideline.comijpsonline.com While effective, the use of certain dehydrating agents like phosphorus pentachloride (PCl5) or sulfuric acid can sometimes lead to lower yields. ijpsonline.com

The 2-acylamino-ketone precursors for this synthesis can be prepared through various methods, including the Dakin-West reaction. wikipedia.org A significant advancement combines the Friedel-Crafts acylation of oxazol-5-ones with aromatic compounds to generate the 2-acylamino-ketone in situ, which then undergoes the Robinson-Gabriel cyclodehydration in a one-pot synthesis. acs.org This approach has been successful in producing a variety of 2,4,5-trisubstituted oxazoles. acs.org

Table 1: Key Features of the Robinson-Gabriel Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-Acylamino-ketone |

| Reaction Type | Intramolecular Cyclodehydration |

| Catalyst/Reagent | Dehydrating agents (e.g., H₂SO₄, PPA, POCl₃) |

| Product | Substituted Oxazole |

| Advantages | Versatile for di- and tri-substituted oxazoles |

| References | wikipedia.orgsynarchive.compharmaguideline.comijpsonline.comacs.org |

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is another classic method for preparing oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid (HCl) in dry ether. wikipedia.orgslideshare.net Typically, both the cyanohydrin and the aldehyde reactants are aromatic and are used in equimolar amounts. wikipedia.org The resulting 2,5-disubstituted oxazole often precipitates from the reaction mixture as a hydrochloride salt, which can then be neutralized. wikipedia.org

The mechanism is considered a dehydration reaction that proceeds under mild conditions. wikipedia.org An example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in

Table 2: Overview of the Fischer Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Cyanohydrin, Aldehyde |

| Reaction Type | Condensation/Dehydration |

| Catalyst/Reagent | Anhydrous Hydrochloric Acid |

| Product | 2,5-Disubstituted Oxazole |

| Key Characteristic | Often uses aromatic reactants |

| References | ijpsonline.comwikipedia.orgslideshare.netcutm.ac.in |

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis, developed in 1972, is a highly effective method for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.orgmdpi.com This one-pot reaction proceeds under mild, basic conditions. ijpsonline.com The versatility of TosMIC, which possesses an acidic methylene (B1212753) group, an isocyano group, and a good leaving group (tosyl group), drives the reaction. organic-chemistry.org

The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. organic-chemistry.org This is followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. organic-chemistry.orgmdpi.com A base-promoted elimination of the tosyl group then leads to the formation of the 5-substituted oxazole. organic-chemistry.orgwikipedia.org This method is particularly valuable for its operational simplicity and the accessibility of its starting materials. varsal.com The synthesis has been adapted for various applications, including the preparation of 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. organic-chemistry.org

Table 3: Characteristics of the Van Leusen Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Reaction Type | [3+2] Cycloaddition |

| Catalyst/Reagent | Base (e.g., K₂CO₃) |

| Product | 5-Substituted or 4,5-Disubstituted Oxazoles |

| Advantages | Mild conditions, one-pot reaction, good scope |

| References | ijpsonline.comorganic-chemistry.orgmdpi.comvarsal.comorganic-chemistry.org |

Bredereck Reaction

The Bredereck reaction offers a pathway to synthesize oxazoles by reacting α-haloketones with amides, most commonly formamide. ijpsonline.comslideshare.netchemeurope.com This method is particularly efficient for producing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The reaction is considered to be a clean and economical process for oxazole synthesis. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com

Oxidative Annulation Approaches

More recent developments in oxazole synthesis include oxidative annulation strategies, which often provide metal-free and environmentally friendly alternatives. benthamdirect.com These methods can involve the oxidative cyclization of various precursors.

One such approach is the iodine(III)-mediated oxidative cycloisomerization of N-propargyl amides. benthamdirect.com In this reaction, the hypervalent iodine reagent acts as both an activator for the carbon-carbon triple bond and a donor of functional groups. benthamdirect.com Another related method is the oxidative annulation of alkynes and nitriles, also mediated by iodine(III) species. benthamdirect.com

Copper-catalyzed oxidative annulation reactions have also been developed. For example, 2,4,5-trisubstituted oxazoles can be synthesized from the reaction of ketones and amines under an oxygen atmosphere, a process that involves the functionalization of C-H bonds. acs.org Additionally, a metal-free oxidative annulation of enamides can be induced by visible light to produce 2,4,5-trisubstituted oxazoles. researchgate.net These modern methods highlight the ongoing efforts to develop more efficient, atom-economical, and sustainable routes to the oxazole scaffold. researchgate.netrsc.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acylamino-ketone |

| 2,5-Diphenyl-oxazole |

| 2-Alkyl-5-iodooxazole |

| Acetic anhydride |

| Acetone |

| Acetonitrile |

| Aldehyde |

| Alkyne |

| Amide |

| Benzoyl chloride |

| Cyanohydrin |

| Enamide |

| Ethyl acetate (B1210297) |

| Formamide |

| Heptane |

| Hippuric acid |

| Ketone |

| Mandelic acid nitrile |

| Methyl tert-butyl ether |

| N-propargyl amide |

| Nitrile |

| Oxazol-5-one |

| Oxazoline |

| Pentane |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Polyphosphoric acid |

| Propargyl amine |

| Propargylic amide |

| Sulfuric acid |

| Tosylmethyl isocyanide (TosMIC) |

| Triisopropylsilyl (TIPS) acetylene |

| Trimethylsilyl (TMS) acetylene |

| α-Haloketone |

Metal-Free Synthetic Methodologies

The development of synthetic routes that avoid the use of transition metals is a significant goal in modern organic chemistry, driven by the need for more sustainable, cost-effective, and biocompatible processes. Metal-free methodologies for the synthesis of substituted oxazoles, including this compound, are of particular interest as they circumvent issues related to catalyst toxicity, price, and the potential for metal contamination in the final products. sci-hub.seresearchgate.net Research in this area has led to several innovative strategies, primarily involving iodine catalysis or the use of organolithium intermediates in transition-metal-free coupling reactions.

Iodine-Catalyzed Tandem Oxidative Cyclization

A prominent metal-free approach for the synthesis of 2,5-disubstituted oxazoles involves an iodine-catalyzed tandem oxidative cyclization. acs.org This methodology typically utilizes readily available starting materials, such as aldehydes and α-amino ketones, which react under mild conditions to form the oxazole ring. acs.orgorganic-chemistry.org The reaction is generally promoted by molecular iodine in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), and a base. acs.orgorganic-chemistry.org

This strategy is valued for its operational simplicity, broad substrate scope with excellent functional group compatibility, and the absence of metal catalysts, which prevents metal ion residue in the final compounds. acs.orgorganic-chemistry.org A general reaction involves the condensation of an aldehyde with an α-amino ketone hydrochloride, catalyzed by iodine. acs.org

A proposed mechanism involves the initial formation of an enol, which undergoes intramolecular cyclization, followed by an oxidation step to yield the aromatic oxazole ring. organic-chemistry.org The versatility of this method has been demonstrated through the synthesis of a wide array of 2,5-disubstituted oxazoles. organic-chemistry.orgresearchgate.net

Table 1: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Aldehydes and 2-Amino-1-phenylethanone Hydrochloride

| Aldehyde (RCHO) | Catalyst/Oxidant | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | I2 / TBHP | NaHCO3 | DMF | 79 | acs.orgorganic-chemistry.org |

| 4-Nitrobenzaldehyde | I2 / TBHP | NaHCO3 | DMF | 75 | organic-chemistry.org |

| 4-Methylbenzaldehyde | I2 / TBHP | NaHCO3 | DMF | 72 | organic-chemistry.org |

| 2-Naphthaldehyde | I2 / TBHP | NaHCO3 | DMF | 76 | organic-chemistry.org |

| 3-Pyridinecarboxaldehyde | I2 / TBHP | NaHCO3 | DMF | 65 | organic-chemistry.org |

While this iodine-catalyzed method is powerful for a range of aromatic and heterocyclic aldehydes, its direct application for the synthesis of this compound would require less common and potentially unstable starting materials, such as 1-amino-3-butyn-2-one.

Synthesis of this compound via an Organolithium Intermediate

A more direct and preparatively useful synthesis of this compound has been developed that avoids transition metals traditionally used in cross-coupling reactions. chemrxiv.org This multi-step approach begins with a halogenated oxazole precursor and utilizes organolithium chemistry to introduce the ethynyl group. chemrxiv.orgchemrxiv.org

The synthetic sequence is as follows:

Starting Material : The synthesis begins with 2-methyl-5-iodooxazole. The presence of the methyl group at the C2 position provides stability to the oxazole ring and the halide at the C5 position. chemrxiv.org

Lithiation and Coupling : The 2-methyl-5-iodooxazole undergoes lithiation, typically with n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. This species is then reacted in situ with a silyl-protected alkyne, such as (trimethylsilyl)acetylene. This step effectively couples the acetylene moiety to the oxazole ring without the need for a palladium or copper catalyst. chemrxiv.org

Deprotection : The resulting 2-methyl-5-((trimethylsilyl)ethynyl)-1,3-oxazole is then subjected to a deprotection step to remove the trimethylsilyl (TMS) group. This is commonly achieved under mild basic conditions, for example, using potassium carbonate in methanol, to yield the terminal alkyne, this compound. chemrxiv.org

This method is notable for being scalable and providing good yields, making functionalized ethynyl oxazoles more accessible for applications such as click chemistry. chemrxiv.orgchemrxiv.org

Table 2: Synthesis of this compound

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Methyl-5-iodooxazole | 1) n-Butyllithium (n-BuLi) 2) (Trimethylsilyl)acetylene | 2-Methyl-5-((trimethylsilyl)ethynyl)-1,3-oxazole | chemrxiv.org |

| 2 | 2-Methyl-5-((trimethylsilyl)ethynyl)-1,3-oxazole | Potassium carbonate (K2CO3), Methanol (MeOH) | This compound | chemrxiv.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tert-butyl hydroperoxide |

| 2-Amino-1-phenylethanone hydrochloride |

| 4-Chlorobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Methylbenzaldehyde |

| 2-Naphthaldehyde |

| 3-Pyridinecarboxaldehyde |

| 2-methyl-5-iodooxazole |

| n-butyllithium |

| (trimethylsilyl)acetylene |

| 2-methyl-5-((trimethylsilyl)ethynyl)-1,3-oxazole |

| potassium carbonate |

| methanol |

| iodine |

| sodium hydrogen carbonate |

Reactivity and Chemical Transformations of 5 Ethynyl 2 Methyl 1,3 Oxazole

Click Chemistry Applications

The terminal ethynyl (B1212043) group of 5-ethynyl-2-methyl-1,3-oxazole makes it an ideal substrate for "click" chemistry reactions, a class of reactions known for their high efficiency, reliability, and biocompatibility. iipseries.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A prime example of its application in click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). chemrxiv.orgnih.gov In this reaction, the terminal alkyne of this compound reacts with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. chemrxiv.orgiipseries.org The reaction is initiated by the coordination of the copper catalyst to the terminal alkyne, which activates it for reaction with the azide. iipseries.org This cycloaddition is highly efficient and selective for the formation of the 1,4-disubstituted triazole isomer. researchgate.net

A variety of azides can be employed in this reaction, including aromatic and aliphatic azides, as well as those containing additional functional groups. For instance, reactions have been successfully carried out with benzyl (B1604629) azide, para-methoxybenzyl azide, and the methyl ester of azidoacetic acid. chemrxiv.org The choice of azide allows for the introduction of diverse substituents and functional groups into the final triazole product. chemrxiv.org Inexpensive and readily available copper(II) sulfate, often used with a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ, is a common catalyst for this transformation. chemrxiv.orgmdpi.com

Expansion of Heterocyclic Compound Diversity through Click Reactions

The use of this compound in click reactions significantly expands the diversity of accessible heterocyclic compounds. chemrxiv.org By reacting this versatile building block with a wide array of azides, a large library of novel molecules incorporating both oxazole (B20620) and triazole rings can be synthesized. chemrxiv.org This strategy opens up a largely unexplored chemical space, providing opportunities for the development of new compounds with potential applications in various fields, including medicinal chemistry. chemrxiv.org

Other Alkyne-Mediated Transformations

Beyond click chemistry, the ethynyl group of this compound can participate in other alkyne-mediated transformations, further highlighting its utility in molecular design.

Acetylene (B1199291) Linker Properties in Molecular Design

The acetylene linker in this compound offers distinct advantages in molecular design. It provides a linear and rigid connection between the oxazole ring and another molecular fragment, allowing for precise control over the spatial arrangement of the molecule. chemrxiv.org This linearity is a desirable feature in the construction of complex molecular architectures. chemrxiv.orgchemrxiv.org Additionally, the acetylene linker allows for axial rotation, providing a degree of conformational flexibility around the linker. chemrxiv.org These properties have been utilized in the assembly of supramolecular structures like molecular rotors. chemrxiv.orgchemrxiv.org

Oxazole Ring Functionalization and Stability under Diverse Reaction Conditions

The oxazole ring itself can be a site for further functionalization, although its stability under various reaction conditions must be considered.

Generally, oxazole rings are sensitive to acidic conditions. chemrxiv.org However, the stability of the oxazole core in this compound is influenced by the substituents on the ring. The presence of the methyl group at the 2-position can contribute to the stability of the ring. chemrxiv.org Research has focused on developing mild and tolerant reaction conditions to address the potential instability of the oxazole ring and to manage possible side reactions. chemrxiv.org

Synthetic strategies for modifying the oxazole ring often involve halogenation followed by cross-coupling reactions. For instance, bromination at specific positions on the oxazole ring can be achieved, followed by reactions like the Sonogashira coupling to introduce other functional groups. chemrxiv.org The choice of reagents and reaction conditions is crucial to ensure the integrity of the oxazole ring is maintained throughout these transformations. chemrxiv.org

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Reagents | Product Type | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides (e.g., benzyl azide), Copper(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles | High efficiency, high purity, broad substrate scope. chemrxiv.orgiipseries.orgchemrxiv.org |

| Sonogashira Coupling | Aryl or vinyl halides, Palladium catalyst, Copper co-catalyst | Substituted alkynes | C-C bond formation, functionalization of the alkyne. chemrxiv.org |

| Halogenation | Halogenating agents (e.g., NBS) | Halogenated oxazoles | Introduction of a handle for further functionalization. chemrxiv.org |

Applications As a Versatile Molecular Building Block

Integration into Complex Molecular Architectures

The structure of 5-ethynyl-2-methyl-1,3-oxazole is particularly amenable to forming larger, more complex molecules. The terminal ethynyl (B1212043) (alkyne) group is a key functional handle for one of the most efficient and widely used reactions in modern chemistry: the copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry". This reaction allows the oxazole (B20620) unit to be covalently linked to other molecules containing an azide (B81097) group, forming a stable triazole ring.

This methodology provides an efficient pathway for incorporating the oxazole moiety into larger scaffolds. The process is characterized by high yields (often exceeding 95%), operational simplicity, and straightforward purification of the resulting products. Researchers have successfully synthesized various functionalized derivatives, including isomeric 5-ethynyl oxazoles with substituents at the C(2)-position, which enhances the stability of the molecule. This ability to be easily "clicked" into place makes ethynyl oxazoles valuable components for constructing elaborate molecular designs.

Utility in Molecular Machine Construction

The precise and rigid geometry offered by the ethynyl-oxazole structure makes it a valuable component in the burgeoning field of molecular nanotechnology. These building blocks contribute to the construction of machines on a molecular scale, which have potential applications in areas like nanofluidics and responsive materials.

A notable application of ethynyl oxazoles is in the construction of supramolecular nanorotors. These are molecular-scale devices designed to mimic the function of macroscopic rotors. The rigid, linear nature of the acetylene (B1199291) linker is crucial for this application. It acts as a stiff axle, providing rotational freedom while minimizing steric hindrance, which is essential for the structure and function of a nanorotor. The incorporation of the oxazole heterocycle into these structures allows for fine-tuning of their chemical properties and stability.

Scaffold for Chemical Library Generation

In drug discovery, generating large collections, or "libraries," of related compounds is a critical strategy for identifying new therapeutic agents. The this compound core serves as an excellent starting point, or scaffold, for this purpose.

Leveraging the efficiency of click chemistry, this single oxazole building block can be reacted with a vast array of different azides to quickly generate a diverse library of 1,2,3-triazole-substituted oxazoles. The high reliability and yields of this reaction make it ideal for the rapid synthesis required in combinatorial chemistry. This approach opens up a largely unexplored area of chemical space, providing a wealth of novel molecules for biological screening and drug development programs.

| Application Area | Key Reaction Type | Structural Contribution of Ethynyl Oxazole | Resulting Structures |

|---|---|---|---|

| Complex Architectures | Azide-Alkyne Cycloaddition ("Click Chemistry") | Rigid linker and heterocyclic core | Large macrocycles, multi-component systems |

| Molecular Machines | Supramolecular Assembly | Provides a rigid axle for rotation | Nanorotors |

| Chemical Libraries | Azide-Alkyne Cycloaddition | Core scaffold for diversification | Diverse libraries of triazole-substituted oxazoles |

Role in Synthetic Analogue Development

The oxazole ring is a structural motif found in numerous natural products, many of which are isolated from marine organisms and exhibit significant biological activity. lifechemicals.com Ethynyl oxazoles are valuable intermediates for creating synthetic analogues of these complex natural products, potentially leading to the development of accessible and effective drugs.

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved stability and bioavailability. The oxazole ring is often considered a non-classical isostere of the amide bond found in peptides, making it an attractive component for peptidomimetic design. researchgate.net

Researchers have synthesized densely functionalized oxazole-containing amino acids and incorporated them into macrocycles. nih.gov These structures serve as orthogonally protected scaffolds for supramolecular chemistry and can mimic the secondary structures of peptides. nih.govnih.gov The inclusion of the oxazole heterocycle provides conformational constraint and metabolic stability, which are desirable properties in drug candidates. nih.gov

In crystal engineering, molecules are designed to self-assemble into predictable, ordered solid-state structures. The specific functional groups on a molecule, known as synthons, guide this assembly through non-covalent interactions like hydrogen bonds.

The this compound molecule possesses key features that make it a useful synthon. The terminal alkyne C-H group can act as a hydrogen bond donor, while the nitrogen atom in the oxazole ring is a competent hydrogen bond acceptor. This donor-acceptor pairing can direct the formation of specific, predictable packing arrangements in the crystal lattice. This controlled assembly is fundamental for designing new materials with desired optical, electronic, or mechanical properties.

| Application | Rationale | Key Feature Utilized |

|---|---|---|

| Synthetic Analogue Development | Mimicking complex natural products. | Oxazole core as a stable bioisostere. |

| Peptidomimetic Scaffolds | Oxazole ring mimics the peptide amide bond. researchgate.net | Conformational rigidity and stability. |

| Crystal Engineering | Predictable self-assembly in solid state. | Hydrogen bonding potential of alkyne and oxazole nitrogen. |

Advancing New Methodologies in Molecular Design and Synthesis

The compound this compound and its isomeric relatives have emerged as highly versatile molecular building blocks, significantly contributing to the advancement of new methodologies in molecular design and synthesis. The unique combination of a reactive terminal alkyne group and a stable, biologically relevant oxazole core has enabled chemists to develop more efficient and modular approaches to constructing complex molecules. chemrxiv.org The primary utility of ethynyl oxazoles lies in their application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

This powerful reaction allows for the covalent linking of the oxazole moiety to a wide variety of azide-containing molecules with remarkable efficiency, specificity, and biocompatibility. nih.govalliedacademies.org The resulting 1,2,3-triazole linkage is exceptionally stable under both chemical and metabolic conditions, making this methodology highly attractive for applications in medicinal chemistry and drug discovery. nih.gov Research has demonstrated that these click reactions proceed in excellent yields, often exceeding 95%, with the resulting cycloadducts being of high purity, which simplifies the purification process considerably. chemrxiv.org

The accessibility of ethynyl oxazoles, despite historical challenges related to the sensitivity of the oxazole ring, has been improved through optimized synthetic protocols, such as the Sonogashira coupling of halooxazoles with protected acetylene derivatives. This increased availability has expanded the accessible chemical space for researchers, opening up previously unexplored avenues for incorporating the oxazole scaffold into drug targets and other complex molecular architectures. chemrxiv.org

The linear, rigid nature of the acetylene linker is another key feature that advances molecular design. chemrxiv.org It provides a predictable geometry for assembling larger, intricate structures, including supramolecular assemblies and molecular machines like nanorotors. chemrxiv.org This level of structural control is crucial for designing molecules with specific functions and properties. By providing a reliable and efficient method for molecular construction, ethynyl oxazoles serve as a powerful tool in the modern synthetic chemist's arsenal, shortening synthetic routes and enabling the rapid generation of compound libraries for screening and lead optimization. researchgate.net

Interactive Data Tables

Table 1: Methodological Advancements Enabled by Ethynyl Oxazoles

| Synthetic Methodology | Key Feature of Ethynyl Oxazole | Advantages & Outcomes | Potential Applications |

| Click Chemistry (CuAAC) | Terminal Alkyne Group | High efficiency, excellent yields (>95%), high product purity, simple purification, biocompatible conditions. chemrxiv.orgnih.gov | Drug discovery, prodrug synthesis, medicinal chemistry, materials science. chemrxiv.orgnih.gov |

| Supramolecular Assembly | Linear Acetylene Linker | Provides rigid, linear geometry for predictable self-assembly and axial rotation. chemrxiv.org | Construction of nanorotors and other molecular machines. chemrxiv.org |

| Expansion of Chemical Space | Versatile Building Block | Enables novel combinations of the oxazole scaffold with diverse molecular fragments. chemrxiv.org | Development of new classes of biologically active molecules and functional materials. chemrxiv.org |

| Modular Synthesis | Reactive Handle for Coupling | Allows for the straightforward incorporation of the oxazole unit into complex target molecules. researchgate.net | Total synthesis of natural products, creation of compound libraries for high-throughput screening. chemrxiv.orgresearchgate.net |

Table 2: Detailed Research Findings on Ethynyl Oxazole in Click Chemistry

| Reactant 1 | Reactant 2 | Reaction Type | Reported Yield (%) | Key Finding |

| Ethynyl Oxazole Isomer | Benzyl (B1604629) Azide | Azide-Alkyne Cycloaddition | >90% | The reaction is efficient and high-yielding with stable aromatic azides, forming stable triazole products. chemrxiv.org |

| Ethynyl Oxazole Derivative | Various Organic Azides | Azide-Alkyne Cycloaddition | ≥95% | Demonstrates the broad applicability of ethynyl oxazoles for creating diverse heterocyclic compounds with simple purification and high purity. chemrxiv.org |

Computational and Theoretical Investigations of 5 Ethynyl 2 Methyl 1,3 Oxazole and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for examining the structural and electronic properties of organic molecules like 5-ethynyl-2-methyl-1,3-oxazole. irjweb.com

DFT calculations are a powerful tool for predicting the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and chemical reactivity of molecules. irjweb.com For oxazole (B20620) derivatives, methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly used to obtain reliable results. irjweb.com

These analyses reveal that the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap are critical determinants of a molecule's reactivity. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. irjweb.com For instance, the theoretical calculations on related oxazole derivatives have shown how substituents can influence these electronic properties. irjweb.com

Table 1: Predicted Electronic Properties of Oxazole Derivatives from DFT Studies

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | Varies with substitution | Relates to electron-donating ability |

| LUMO Energy | Varies with substitution | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Varies with substitution | Indicator of chemical reactivity and stability |

| Chemical Potential | Calculated from HOMO/LUMO | Describes the escaping tendency of electrons |

| Global Hardness | Calculated from HOMO/LUMO | Measures resistance to change in electron distribution |

| Electrophilicity Index | Calculated from HOMO/LUMO | Quantifies the ability to accept electrons |

Note: Specific values for this compound require dedicated computational studies. The data presented is based on general findings for oxazole derivatives.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to understand the three-dimensional structure and conformational preferences of this compound and its derivatives. These studies are vital for predicting how these molecules might interact with biological targets or pack in a crystalline state.

Conformational analysis of similar heterocyclic systems has shown that the orientation of substituent groups relative to the oxazole ring can significantly impact intermolecular interactions. For example, in substituted phenyl-1,2-oxazoles, the dihedral angles between the rings influence crystal packing. While specific conformational studies on this compound are not widely published, insights can be drawn from related structures. The planarity and rigidity of the ethynyl (B1212043) and oxazole moieties are key structural features.

Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving oxazoles. Theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a deeper understanding of reaction feasibility and selectivity. zsmu.edu.ua

For instance, DFT analysis has been used to study the [3+2] heterocyclization reactions to form triazole rings, a reaction type analogous to potential cycloadditions involving the ethynyl group of this compound. zsmu.edu.ua Such studies can predict whether a reaction will proceed and under what conditions. zsmu.edu.ua The synthesis of 1,3-oxazoles from alkynes has been investigated, with proposed mechanisms involving the reaction of the alkyne with an acetonitrile-stabilized I+ ion, followed by a Ritter-type reaction and subsequent ring closure. researchgate.net The ethynyl group in this compound makes it a prime candidate for "click chemistry" reactions, such as azide-alkyne cycloadditions, to form diverse heterocyclic compounds. chemrxiv.orgchemrxiv.org

In Silico Predictions and Design

In silico methods are increasingly used to predict the properties of new molecules and to guide the design of compounds with specific functions. This is particularly relevant in drug discovery, where computational screening can identify promising candidates. vietnamjournal.runih.gov

Predictive Quantitative Structure-Activity Relationship (QSAR) models, for example, have been developed for oxazole derivatives to predict their antiviral activity. nih.gov These models, often built using machine learning techniques, can screen virtual libraries of compounds to identify those with the highest probability of being active. nih.gov The validation of these models with experimental data is crucial for their reliability. nih.gov Such in silico approaches have been successfully used to design and identify novel oxazole derivatives with potential therapeutic applications. nih.gov The design of novel quinoline (B57606) derivatives as potential anticancer agents has also utilized molecular modeling to understand their interaction with protein targets. derpharmachemica.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Ethynyl-2,4-dimethyloxazole |

| 2-Ethynyl-5-phenyloxazole |

| 5-Bromo-substituted oxazole |

| Ethyl oxazole-4-carboxylate |

| 2-Ethynyl-oxazole |

| Ethyl 2-ethynyloxazole-4-carboxylate |

| 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4,5-dimethyloxazole |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual protons and carbon atoms.

While specific experimental ¹H NMR data for 5-Ethynyl-2-methyl-1,3-oxazole is not detailed in the surveyed literature, the analysis of its structural isomer, 2-ethynyl-oxazole, offers valuable insights into the expected spectral features. chemrxiv.orgchemrxiv.org For this compound, one would anticipate three distinct singlet signals: one for the methyl protons at the C2 position, one for the proton on the C4 position of the oxazole (B20620) ring, and one for the acetylenic proton of the ethynyl (B1212043) group. The chemical shifts would be influenced by the electronic environment of the oxazole ring.

For comparison, the reported ¹H NMR data for the related compound 2-ethynyl-oxazole is presented below. chemrxiv.orgchemrxiv.org

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| 2-Ethynyl-oxazole | CDCl₃ | 7.64 (s, 1H), 7.16 (s, 1H), 3.24 (s, 1H) |

Table 1: ¹H NMR Data for 2-Ethynyl-oxazole.

Similarly, ¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon, the three carbons of the oxazole ring (C2, C4, and C5), and the two carbons of the ethynyl group. The chemical shifts of these carbons are indicative of their hybridization and neighboring atoms.

The experimental ¹³C NMR data for the isomeric 2-ethynyl-oxazole is available and provides a reference for the types of signals to expect. chemrxiv.orgchemrxiv.org

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-Ethynyl-oxazole | CDCl₃ | 145.3, 139.2, 127.7, 79.4, 70.7 |

Table 2: ¹³C NMR Data for 2-Ethynyl-oxazole.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental formula. While experimental data for this compound is not available in the searched literature, predicted HRMS data exists. uni.lu The technique commonly used for related ethynyl oxazoles is Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry. chemrxiv.orgchemrxiv.org

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₆NO⁺ | 108.04440 |

| [M+Na]⁺ | C₆H₅NNaO⁺ | 130.02634 |

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound. uni.lu

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile compounds within a mixture. In the context of the synthesis of ethynyl oxazoles, GC-MS serves as a valuable method for monitoring the progress of a reaction. It can be used to identify the formation of intermediates, byproducts, and the final product, as well as to assess the purity of the synthesized compound. chemrxiv.org

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ethynyl and oxazole moieties.

Key expected vibrational frequencies include:

Alkyne C-H Stretch: A sharp, strong band typically appearing around 3300 cm⁻¹.

Alkyne C≡C Stretch: A weaker absorption in the range of 2100-2260 cm⁻¹.

Oxazole Ring C=N Stretch: Typically found in the 1680-1620 cm⁻¹ region.

Oxazole Ring C-O-C Stretch: Expected in the fingerprint region, often around 1100 cm⁻¹.

Analysis of related 2-alkynyl oxazoles shows characteristic IR bands for the oxazole ring and the alkyne group, confirming the utility of this technique for functional group identification. rsc.org

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable method for characterizing the conjugated π-electron system of this compound. The molecule features a conjugated system formed by the oxazole ring and the ethynyl substituent. This conjugation gives rise to characteristic electronic transitions, primarily π–π* transitions, which can be observed as absorption bands in the UV-Vis spectrum.

While specific experimental UV-Vis data for this compound is not extensively published, the spectroscopic properties can be inferred from related conjugated heterocyclic systems. For instance, studies on other five-membered heterocyclic rings, such as oxadiazoles (B1248032) symmetrically substituted with other aromatic systems, show intense absorption bands attributed to π–π* transitions within the conjugated framework. acs.org The position and intensity of the absorption maximum (λmax) are sensitive to the solvent polarity and the nature of substituents on the heterocyclic core. acs.org For this compound, the key electronic transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital spanning the oxazole and ethynyl moieties.

Table 1: Representative UV-Vis Spectroscopic Data for a Conjugated Heterocyclic System

| Parameter | Value | Transition Type |

| λmax | ~250-320 nm | π–π* |

| Solvent | Dichloromethane or Ethanol | - |

| Molar Absorptivity (ε) | 10,000 - 25,000 M-1cm-1 | - |

| Note: This data is representative of similar conjugated heterocyclic systems and serves as an estimation for this compound. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. This analysis provides a crucial check for purity and confirms that the empirical formula of the synthesized compound matches its theoretical composition. The molecular formula for this compound is C₆H₅NO. uni.lunih.gov

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. Experimental values obtained from a purified sample are then compared to these theoretical percentages. A close agreement, typically within ±0.4%, provides strong evidence of the compound's identity and high purity. pensoft.net

Table 2: Elemental Analysis Data for this compound (C₆H₅NO)

| Element | Molecular Formula | Theoretical Mass % | Experimentally Found % |

| Carbon (C) | C₆H₅NO | 67.28% | Typically 67.0% - 67.6% |

| Hydrogen (H) | C₆H₅NO | 4.70% | Typically 4.5% - 4.9% |

| Nitrogen (N) | C₆H₅NO | 13.08% | Typically 12.8% - 13.2% |

| Oxygen (O) | C₆H₅NO | 14.94% | (by difference) |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the purification of this compound following its synthesis and for assessing its purity. The choice between thin-layer and column chromatography depends on the scale and purpose, whether for rapid analysis or for preparative isolation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of reactions producing this compound and to quickly assess the purity of the product. wisc.edu The principle relies on the differential partitioning of the compound between a stationary phase and a mobile phase. wisc.edu

For a moderately polar compound like this compound, a common stationary phase is silica (B1680970) gel coated on a support like glass or aluminum. wisc.edu The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). wvu.edu By varying the ratio of these solvents, the retention factor (Rf) can be optimized for effective separation. wvu.edu Visualization is commonly achieved by exposing the plate to UV light (254 nm), under which conjugated compounds like this oxazole will appear as dark spots due to fluorescence quenching. orgchemboulder.com

Table 3: Typical TLC Conditions for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates wisc.edu |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 4:1 to 2:1 v/v) nih.govcommonorganicchemistry.com |

| Sample Preparation | Sample dissolved in a volatile solvent (e.g., Dichloromethane) |

| Visualization | UV lamp (254 nm) orgchemboulder.com |

| Expected Rf Value | 0.2 - 0.4 (dependent on exact eluent composition) orgchemboulder.com |

Column Chromatography

Column chromatography is the standard method for the preparative purification of this compound on a laboratory scale. nih.gov This technique operates on the same principles as TLC but is used to separate larger quantities of material. google.com.qa The crude product is loaded onto the top of a glass column packed with a solid adsorbent, most commonly silica gel. semanticscholar.org

An eluent, typically a mixture of hexane and ethyl acetate, is passed through the column. commonorganicchemistry.comgoogle.com.qa The separation is often performed using a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane). semanticscholar.org This allows for the sequential elution of compounds based on their polarity, with less polar impurities washing out first, followed by the desired product. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Table 4: Typical Column Chromatography Conditions for Purifying this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) semanticscholar.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 4:1 v/v) commonorganicchemistry.comgoogle.com.qa |

| Loading Method | Crude product adsorbed onto a small amount of silica gel (dry loading) or dissolved in minimal solvent (wet loading) |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted oxazoles exist, the development of more efficient, sustainable, and versatile routes to 5-ethynyl-2-methyl-1,3-oxazole and its analogs remains a key research objective. Future investigations could focus on several innovative strategies.

One promising avenue is the advancement of tandem reactions, where multiple bond-forming events occur in a single operation. For instance, a tandem cycloisomerization/alkynylation process starting from appropriately substituted N-propargylamides could offer a direct and atom-economical route to the target molecule. mdpi.com Research into metal-free annulation reactions, potentially using hypervalent iodine reagents as an oxygen source to react with a suitable alkyne and nitrile precursor, could provide a greener alternative to traditional metal-catalyzed methods. organic-chemistry.org

Furthermore, the "halogen dance" isomerization on a pre-formed oxazole (B20620) ring could be explored as a sophisticated method for introducing the ethynyl (B1212043) group at the C5 position with high regioselectivity. nih.gov This would involve creating a halogenated oxazole precursor and inducing the migration of the halogen to a different position, followed by a cross-coupling reaction to install the alkyne.

Future synthetic research could be guided by the parameters outlined in the table below, aiming to optimize reaction conditions for higher efficiency and broader substrate scope.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Tandem Cycloisomerization | N-propargylamides | Atom economy, reduced workup steps mdpi.com |

| Metal-Free Annulation | Alkynes, nitriles, oxygen source (e.g., PhIO) | Avoidance of toxic metals, mild conditions organic-chemistry.org |

| Halogen Dance Isomerization | Halogenated 2-methyl-1,3-oxazoles | High regioselectivity for substitution nih.gov |

| Iodine-Catalyzed Oxidative Cyclization | Aromatic aldehydes, ammonia (B1221849) source, and a di-alkyne source | Use of inexpensive catalysts, good functional group tolerance organic-chemistry.org |

Expansion of Reactivity Modalities beyond Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov While this reaction is undeniably powerful for creating complex molecular architectures, future research should aim to unlock the full potential of the ethynyl group by exploring a wider range of chemical transformations.

Investigations into alternative copper-catalyzed reactions could be particularly fruitful. For example, the homo-coupling of terminal alkynes can lead to the formation of symmetric 1,3-diynes, which are valuable building blocks in their own right. researchgate.net Additionally, under certain conditions, copper catalysts can promote the dimerization of terminal alkynes to form enynes. researchgate.net

Beyond copper, other transition metals can be used to mediate novel reactions at the alkyne. Rhodium-catalyzed silylformylation, for instance, could introduce both a silyl (B83357) and a formyl group across the triple bond, generating highly functionalized vinylsilane derivatives that can be used in subsequent cross-coupling reactions. mdpi.com Furthermore, the development of stereoselective propargylic substitution reactions could lead to the creation of chiral centers adjacent to the oxazole ring, providing access to enantiomerically enriched compounds. acs.org The exploration of strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclic derivatives of the oxazole could also be a promising avenue, eliminating the need for a copper catalyst which can be toxic in biological systems. acs.org

Advanced Material Science Integration

The incorporation of this compound into polymers and other advanced materials is a compelling area for future research. Oxazole-containing polymers are known for their applications as fluorescent dyes and in bioimaging. irjmets.com The unique electronic properties of the oxazole ring, combined with the versatile reactivity of the ethynyl group, could be leveraged to create novel functional materials. irjmets.comresearchgate.net

One area of focus could be the development of oxazole-based polymers for use in organic electronics. The oxazole ring has an electron-withdrawing character, and polymers incorporating this heterocycle have shown high thermal stability and good film-forming capabilities. researchgate.net By polymerizing this compound, or by using it as a monomer in copolymerizations, it may be possible to create new semiconducting materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ethynyl group provides a reactive handle for polymerization or for post-polymerization modification to fine-tune the material's properties.

Another potential application lies in the creation of advanced biocompatible materials. Poly(2-oxazoline)s are a class of polymers with excellent biocompatibility that are used in various biomedical applications, including drug delivery and tissue engineering. rsc.orgnih.gov The ethynyl group on this compound could be used to "click" it onto polymer backbones or other biomaterials, thereby introducing the oxazole moiety to impart specific recognition properties or to act as a fluorescent tag.

| Potential Material Application | Key Feature of this compound | Desired Material Property |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated π-system, electron-withdrawing nature of oxazole | High thermal stability, tunable electronic properties researchgate.net |

| Fluorescent Chemosensors | Oxazole fluorescence, alkyne for functionalization | High sensitivity and selectivity for specific analytes rsc.org |

| Biocompatible Polymer Scaffolds | Alkyne for "click" conjugation | Enhanced cell adhesion, drug delivery capabilities nih.gov |

| Trifluoromethylated Polymers | Potential for derivatization with CF3 groups | Good solubility, high decomposition temperatures acs.org |

Computational Guided Design of Novel Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound for specific applications. tandfonline.com Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into the structure, properties, and reactivity of these molecules before they are synthesized in the lab. mdpi.combenthamdirect.com

Future research should leverage these computational methods to design derivatives with tailored electronic, optical, and biological properties. For example, DFT calculations can be used to predict the HOMO-LUMO gap of different substituted oxazoles, which is crucial for designing new materials for organic electronics. benthamdirect.com This allows for the in-silico screening of a large number of potential candidates to identify those with the most promising properties.

In the context of medicinal chemistry, molecular docking and MD simulations can be used to predict how different derivatives of this compound might bind to a specific biological target, such as an enzyme or a receptor. mdpi.comnih.gov This can guide the design of new drug candidates with improved potency and selectivity. For example, by modeling the interaction of various substituted oxazoles with the active site of a target protein, researchers can identify which functional groups are most likely to lead to a strong and specific binding interaction. jrespharm.com This computational-first approach can save significant time and resources in the drug discovery process.

| Computational Method | Research Application | Predicted Properties |

| Density Functional Theory (DFT) | Design of new materials for organic electronics | HOMO/LUMO energies, electronic band gap, charge distribution benthamdirect.com |

| Molecular Docking | Identification of potential drug candidates | Binding affinity, binding mode, protein-ligand interactions mdpi.comjrespharm.com |

| Molecular Dynamics (MD) | Evaluation of the stability of ligand-protein complexes | Conformational changes, flexibility, binding free energy mdpi.combenthamdirect.com |

| Pharmacophore Modeling | Identification of essential structural features for biological activity | 3D arrangement of functional groups required for binding mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Ethynyl-2-methyl-1,3-oxazole?

- Methodological Answer : The synthesis typically involves cyclization reactions using ethynylating agents. A common approach is reacting 2-methyl-1,3-oxazole with acetylene derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide at elevated temperatures). This facilitates the introduction of the ethynyl group at the 5-position of the oxazole ring .

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer : Structural confirmation relies on UV-Vis, FT-IR, and multinuclear NMR (¹H, ¹³C) spectroscopy to identify functional groups and substituent positions. Mass spectrometry (LC-ESI-MS/MS or GC-EI-MS) validates molecular weight and fragmentation patterns. Purity is assessed via RP-HPLC, while elemental analysis ensures stoichiometric consistency .

Q. What chromatographic methods ensure purity during synthesis?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity assessment. For example, compounds with 90–97% purity have been achieved using gradient elution with acetonitrile/water mixtures, coupled with UV detection at 254 nm .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity and binding affinity in enzyme interactions?

- Methodological Answer : The ethynyl group enhances binding affinity by forming π-π stacking interactions and covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Computational docking and kinetic assays (e.g., IC₅₀ determination) validate these interactions, as seen in studies of oxazole-based enzyme inhibitors .

Q. What experimental strategies evaluate cytotoxicity in model organisms?

- Methodological Answer : Daphnia magna bioassays are cost-effective for preliminary toxicity screening. Compounds are tested at varying concentrations (e.g., 10–100 µg/mL) over 24–72 hours, with lethality (LC₅₀) calculated using probit analysis. For example, 1,3-oxazole derivatives showed LC₅₀ values of ~100 µg/mL at 72 hours .

Q. How do structural modifications at the 5-position impact biological activity?

- Methodological Answer : Substituents like halogens (Cl, Br), methyl, or aryl groups alter electronic properties and steric bulk, affecting bioavailability. For instance, chloro or bromo substituents increase electrophilicity, enhancing covalent binding to biological targets, while methyl groups improve metabolic stability. Comparative SAR studies using LC-MS/MS and cytotoxicity assays quantify these effects .

Q. What role does this compound play in enzyme inhibitor development?

- Methodological Answer : It serves as a scaffold for irreversible enzyme inhibitors (e.g., proteases or kinases). Mechanism-based inhibition is validated via time-dependent activity assays and X-ray crystallography. For example, ethynyl groups in oxazoles form stable adducts with catalytic serine residues, as observed in herpes protease studies .

Q. What mechanistic insights explain cyclization pathways during synthesis?

- Methodological Answer : Cyclization proceeds through nucleophilic attack of the ethynyl group on electrophilic carbons, facilitated by base-mediated deprotonation. Isotopic labeling (e.g., ¹³C-NMR) tracks carbon migration, while DFT calculations model transition states. For instance, potassium carbonate promotes intramolecular cyclization by stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.